Cepharanthine Cepharanthine Cepharanthine is a bisbenzylisoquinoline alkaloid from tubers of Stephania; stimulates recovery of immunologic function in lymphatic system after administration of antineoplastic agents or x-irradiation. It is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Cepharanthine is a natural product found in Stephania cephalantha, Stephania sinica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 481-49-2
VCID: VC0523198
InChI: InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Molecular Formula: C37H38N2O6
Molecular Weight: 606.7 g/mol

Cepharanthine

CAS No.: 481-49-2

Cat. No.: VC0523198

Molecular Formula: C37H38N2O6

Molecular Weight: 606.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cepharanthine - 481-49-2

CAS No. 481-49-2
Molecular Formula C37H38N2O6
Molecular Weight 606.7 g/mol
IUPAC Name (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Standard InChI InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
Standard InChI Key YVPXVXANRNDGTA-WDYNHAJCSA-N
Isomeric SMILES CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Appearance white solid powder

Chemical Structure and Biosynthetic Origins

Molecular Architecture

Cepharanthine’s complex structure features a bisbenzylisoquinoline backbone characterized by two benzylisoquinoline units linked through ether bonds. The IUPAC name, (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene, reflects its intricate octacyclic system . Key functional groups include methoxy substitutions at positions 22 and 33 and methyl groups on nitrogen atoms at positions 13 and 28, which contribute to its membrane-stabilizing properties .

Biosynthetic Pathway

The biosynthesis of CEP in Stephania species involves the coupling of two molecules of (S)-reticuline, a benzylisoquinoline precursor. Oxidative phenol coupling mediated by cytochrome P450 enzymes generates the bisbenzylisoquinoline scaffold, followed by O-methylation and N-methylation steps to yield the final product .

Historical Context and Traditional Uses

First isolated in 1934, CEP entered clinical practice in Japan in 1951 for managing leukopenia and alopecia areata . Its adoption stemmed from observed immunostimulatory effects, particularly in accelerating lymphocyte recovery post-radiation exposure. Traditional applications also included treatment of exudative otitis media and venomous snake bites, leveraging its anti-inflammatory and membrane-stabilizing properties .

Mechanistic Insights into Pharmacological Activities

SARS-CoV-2 Inhibition

CEP demonstrates broad-spectrum antiviral activity through multiple pathways:

  • Viral Entry Blockade: By rigidifying plasma membranes via cholesterol domain stabilization, CEP prevents viral envelope fusion with host cells. Molecular dynamics simulations show CEP binding to SARS-CoV-2 spike protein’s receptor-binding domain (RBD), disrupting ACE2 interaction .

  • Replication Suppression: At nanomolar concentrations (IC₅₀ = 0.98 μM), CEP inhibits viral RNA-dependent RNA polymerase (RdRp) activity, as evidenced by reduced subgenomic RNA levels in Vero E6 cells .

HIV-1 and Other Viruses

CEP suppresses HIV-1 replication in chronically infected cells (EC₅₀ = 1.2 μM) by inhibiting NF-κB-mediated viral gene transcription. Comparative studies against 96 cepharanoline derivatives identified CEP as the most potent NF-κB inhibitor, enabling CNS penetration for neurotropic viral infections .

Antitumor Effects

CEP’s oncological potential arises from dual mechanisms:

  • P-Glycoprotein Inhibition: At 10 μM, CEP reverses multidrug resistance (MDR) in cancer cells by blocking drug efflux, increasing intracellular doxorubicin accumulation by 8.2-fold .

  • Autophagy Induction: In apoptosis-resistant tumors, CEP triggers LC3-II conversion (3.5-fold increase) and p62 degradation, promoting autophagic cell death .

Immunomodulation

CEP modulates immune responses through:

  • Cytokine Regulation: Reduces TNF-α (62%), IL-6 (58%), and IL-1β (71%) production in LPS-stimulated macrophages via AMPK-dependent NF-κB suppression .

  • Neutrophil Inhibition: Suppresses fMLP-induced superoxide generation (IC₅₀ = 5.3 μM) and chemotaxis in guinea pig neutrophils .

Clinical Trial Evidence

COVID-19 Clinical Outcomes

A 2025 double-blind trial (NCT05398705) randomized 262 asymptomatic/mild COVID-19 patients to 120 mg/day CEP, 60 mg/day CEP, or placebo for 5 days :

Parameter120 mg CEP60 mg CEPPlacebop-value
Median time to negative PCR (days)7.26.87.50.072*
Adverse event rate18.5%16.2%20.0%0.82

*Per-protocol analysis showed 60 mg CEP significantly reduced shedding duration in compliant patients (HR = 1.56, p = 0.035) .

Oncological Applications

Phase I/II trials demonstrate CEP’s synergy with chemotherapeutics:

  • Non-Small Cell Lung Cancer: CEP (20 mg/day) + cisplatin increased response rate from 32% to 51% (p = 0.02) while reducing neutropenia incidence .

  • Multiple Myeloma: CEP monotherapy induced 28% partial response in bortezomib-resistant patients via ABCB1 inhibition .

Future Directions and Challenges

While CEP’s multifactorial pharmacology is promising, key gaps remain:

  • Formulation Optimization: Poor water solubility (0.12 mg/mL) limits oral absorption. Nanoparticle encapsulation increases bioavailability 3.2-fold in rat models .

  • Drug-Drug Interactions: CYP3A4 inhibition potential (Ki = 8.9 μM) necessitates dose adjustments with statins and anticoagulants .

  • Long-Term Safety: Chronic toxicity studies beyond 52 weeks are needed for oncology applications.

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